molecular formula C12H15F2NO3 B2725219 Tert-butyl 4-amino-3-(difluoromethoxy)benzoate CAS No. 2248355-14-6

Tert-butyl 4-amino-3-(difluoromethoxy)benzoate

Cat. No.: B2725219
CAS No.: 2248355-14-6
M. Wt: 259.253
InChI Key: DDSXRJOIVRJJDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-amino-3-(difluoromethoxy)benzoate is an organic compound that belongs to the class of benzoates. It is characterized by the presence of a tert-butyl ester group, an amino group, and a difluoromethoxy group attached to a benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-amino-3-(difluoromethoxy)benzoate typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-amino-3-(difluoromethoxy)benzoic acid.

    Esterification: The carboxylic acid group of 4-amino-3-(difluoromethoxy)benzoic acid is esterified using tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-amino-3-(difluoromethoxy)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitro or nitroso derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of hydroxylamine or hydrazine derivatives.

    Substitution: Formation of substituted benzoates with various functional groups.

Scientific Research Applications

Tert-butyl 4-amino-3-(difluoromethoxy)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-3-(difluoromethoxy)benzoate involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The difluoromethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-amino-3-(difluoromethoxy)benzoate is unique due to the presence of both the difluoromethoxy and tert-butyl ester groups, which confer distinct chemical and physical properties. These groups enhance its stability, lipophilicity, and potential biological activity compared to similar compounds .

Properties

IUPAC Name

tert-butyl 4-amino-3-(difluoromethoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2NO3/c1-12(2,3)18-10(16)7-4-5-8(15)9(6-7)17-11(13)14/h4-6,11H,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDSXRJOIVRJJDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C=C1)N)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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